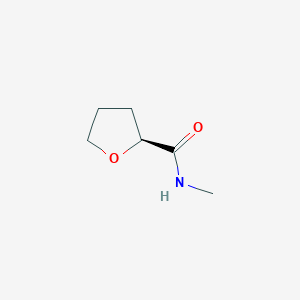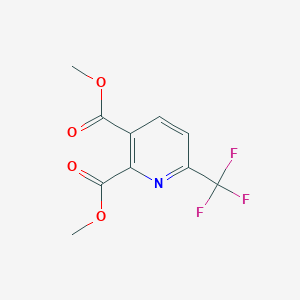
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol
Descripción general
Descripción
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol, also known as 2F-4-PFSB, is an organofluorine compound that is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is a colorless liquid with a boiling point of 115°C and a melting point of -50°C. It is insoluble in water, but soluble in organic solvents. 2F-4-PFSB is a versatile reagent, as it can be used in a variety of reactions, such as nucleophilic fluorination, alkylation, and acylation.
Aplicaciones Científicas De Investigación
Mild and Metal-Free Synthesis of Fluorinated Heterocycles
A study by Parmar and Rueping (2014) discusses a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols. This process uses Selectfluor to trigger electrophilic cyclisations, producing fluorinated heterocycles containing 1,3-disubstitution. The dual role of the reagent as a fluorine source and a base is crucial for reactivity (Parmar & Rueping, 2014).
Photocatalytic Decomposition in Aqueous Media
Research by Wissiak et al. (2000) focuses on the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. It was discovered that the photodegradation rate varies among different derivatives, indicating a potential application in environmental remediation or controlled decomposition processes (Wissiak et al., 2000).
Domino Reactions with Fluorinated Compounds
Burger et al. (2001) describe a study where the single fluorine atom of certain fluorinated compounds can be replaced by various nucleophiles. This research highlights the potential of these compounds in facilitating complex chemical reactions, including benzyl group migrations under mild conditions (Burger et al., 2001).
Synthesis of Fluoroamines
A study by Posakony and Tewson (2002) discusses the synthesis of N-benzyl fluoroamines from β-amino alcohols. This process involves several steps, including fluorination, desulfonation, and deprotection, indicating potential applications in the synthesis of specialized chemical compounds (Posakony & Tewson, 2002).
Organic Photoredox-Catalyzed Synthesis
Wang et al. (2019) developed a method for the hydrotrifluoromethylation of benzyl-protected compounds. This reaction involves the use of a metal-free photoredox catalyst, which can activate various types of fluoromethylation reagents. This study opens up new avenues in organic synthesis, particularly in the field of organofluorine chemistry (Wang et al., 2019).
Propiedades
IUPAC Name |
[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOTESUJQFJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




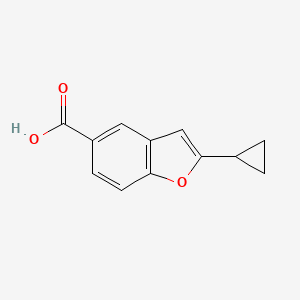
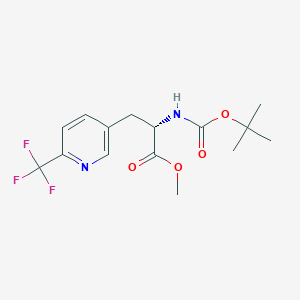
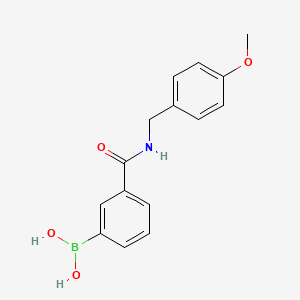
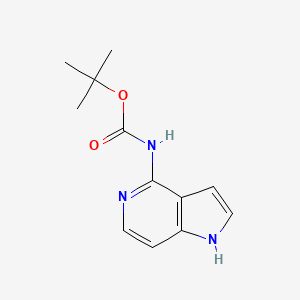
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
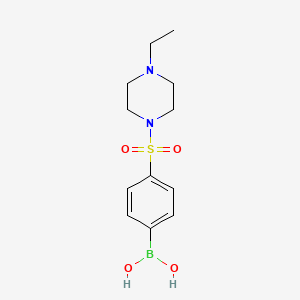
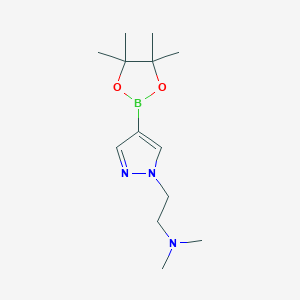
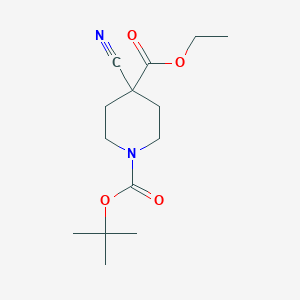
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
